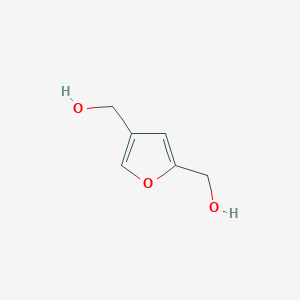
2,4-Furandimethanol
Overview
Description
2,4-Furandimethanol, also known as 2,5-Furandimethanol or 2,5-Bis(hydroxymethyl)furan, is a heterocyclic organic compound and a derivative of a broader class of compounds known as furans . It is produced from cellulose and has received attention as a biofeedstock . It has the properties of dihydric alcohol and can undergo various reactions such as esterification, alkoxylation, glycidyl etherification, cyanoethylation, etherification, urea alkylation, and resination .
Molecular Structure Analysis
The molecular formula of 2,4-Furandimethanol is C5H6O2, and its molecular weight is 98.0999 .Chemical Reactions Analysis
2,5-Furandimethanol can be synthesized by the reduction of HMF . The catalytic activity is strongly influenced by the properties of reaction solvents . The highest selectivity of 2,5-Furandimethanol was obtained under mild conditions (35 °C, 2 h, 8 bar H2) .Scientific Research Applications
Conversion to Biofuel Additives and Building Blocks
A study by Kumalaputri et al. (2014) demonstrated the conversion of 5-hydroxymethylfurfural into 2,5-furandimethanol and 2,5-dimethylfuran using copper-doped porous metal oxides. This process is significant for producing valuable C6 building blocks and liquid fuel additives.
Biphasic Catalytic Conversion in Biomass
Yang et al. (2014) conducted research on the biphasic catalytic conversion of fructose, leading to the formation of tetrahydro-2,5-furandimethanol (THFDM), a derivative of 2,4-Furandimethanol. This process, involving hydrophobic Ru/SiO2 catalysts, plays an important role in converting sugars to chemicals directly from biomass (Yang et al., 2014).
Solvent-Free Phase Transfer Catalysis
A study by Majdoub et al. (1996) explored the alkylation of 2,5-furandimethanol using microwave in solvent-free phase transfer catalysis conditions, creating a new family of furanic ethers. This method proved to be efficient and environmentally friendly (Majdoub et al., 1996).
Synthesis of Bio-Based Polyimides
In 2023, Zhang et al. researched the synthesis of furan-based diamine using 2,5-furandimethanol for the preparation of bio-based polyimide, a membrane insulation material. This furan-based compound offers an eco-friendly alternative to petroleum-based polymers (Zhang et al., 2023).
Photocatalytic Transformations
Richard et al. (1992) investigated the photocatalytic transformation of 2,5-furandimethanol in aqueous ZnO suspensions, leading to a mixture of oxidation products. This study contributes to understanding the photocatalytic behavior of furan compounds (Richard et al., 1992).
Polyester Synthesis and Properties
Research by Thiyagarajan et al. (2014) and Jin et al. (2022) focused on the synthesis of new polyesters using different isomers of furandicarboxylic acid, including 2,4-FDCA, derived from 2,4-Furandimethanol. These studies contribute to developing new materials with potential applications in various industries (Thiyagarajan et al., 2014; Jin et al., 2022).
Mechanism of Action
Safety and Hazards
2,4-Furandimethanol is classified as having acute toxicity, both oral and through inhalation. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Some potential safety hazards of flammable and explosive H2 drive the development of novel hydrogen resources .
Future Directions
2,5-Furandimethanol is a promising diol and can be further converted towards fine chemicals, liquid fuels, and polymer materials . The development of more efficient catalytic systems for the synthesis of 2,5-Furandimethanol from both HMF and carbohydrates is a hot research topic . The direct production of 2,5-Furandimethanol from raw sugars, especially polysaccharides, shows great potential for industrial applications .
properties
IUPAC Name |
[4-(hydroxymethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGMKJJFLRJMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608441 | |
| Record name | (Furan-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Furandimethanol | |
CAS RN |
294857-29-7 | |
| Record name | (Furan-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



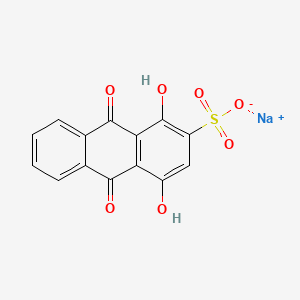

![2-(Hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride](/img/structure/B1629444.png)
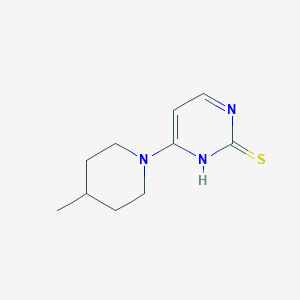
![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)

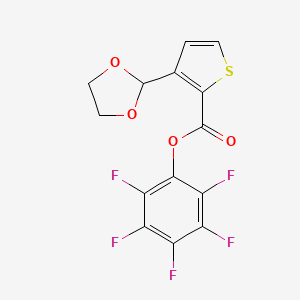
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
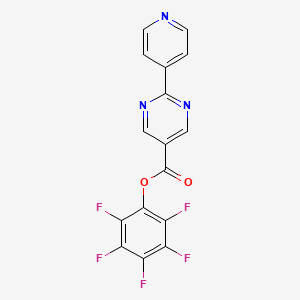
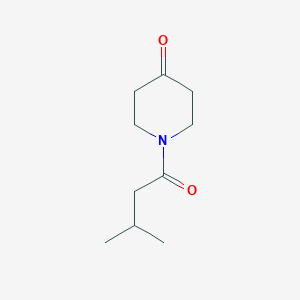



![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)